
Cadmium cyclohexanebutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium cyclohexanebutyrate is an organometallic compound with the molecular formula C20H34CdO4. It is a cadmium salt of cyclohexanebutanoic acid and appears as a white solid. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of cadmium cyclohexanebutyrate typically involves the reaction of cyclohexanebutanoic acid with a cadmium salt, such as cadmium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Cyclohexanebutanoic acid} + \text{Cadmium chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the purity of the final product .
Análisis De Reacciones Químicas
Cadmium cyclohexanebutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other by-products.
Reduction: Reduction reactions can convert this compound into cadmium metal and other reduced forms of the organic component.
Substitution: In substitution reactions, the cadmium ion can be replaced by other metal ions, leading to the formation of different metal cyclohexanebutyrates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Cadmium cyclohexanebutyrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other cadmium-containing compounds and as a catalyst in organic reactions.
Biology: Research studies utilize this compound to investigate the effects of cadmium on biological systems, including its toxicity and interaction with cellular components.
Medicine: Although not used directly in medicine, it serves as a model compound to study cadmium’s impact on human health and potential therapeutic interventions.
Industry: It is employed in the production of specialized materials, including coatings and catalysts, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of cadmium cyclohexanebutyrate involves its interaction with cellular components, leading to various biochemical effects. Key pathways include:
Oxidative Stress: Cadmium ions induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids.
Signal Transduction: Cadmium interferes with cellular signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to altered cellular responses.
Epigenetic Modifications: Cadmium can cause changes in DNA methylation and histone modifications, affecting gene expression and potentially leading to long-term health effects
Comparación Con Compuestos Similares
Cadmium cyclohexanebutyrate can be compared with other cadmium salts and organometallic compounds:
Cadmium acetate: Similar in its cadmium content but differs in the organic component, leading to different chemical properties and applications.
Cadmium chloride: A simpler cadmium salt used in various industrial processes but lacks the organic component present in this compound.
Cadmium oxide: An inorganic compound used in different applications, including as a precursor for other cadmium compounds.
The uniqueness of this compound lies in its combination of cadmium with an organic moiety, providing distinct chemical properties and applications .
Propiedades
Fórmula molecular |
C20H36CdO4 |
|---|---|
Peso molecular |
452.9 g/mol |
Nombre IUPAC |
cadmium;4-cyclohexylbutanoic acid |
InChI |
InChI=1S/2C10H18O2.Cd/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12); |
Clave InChI |
CRBIRNIAZHRFTI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCCC(=O)O.C1CCC(CC1)CCCC(=O)O.[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)
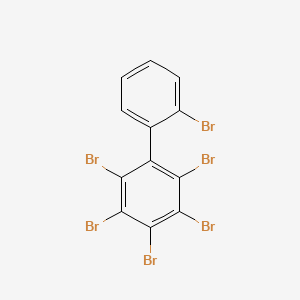
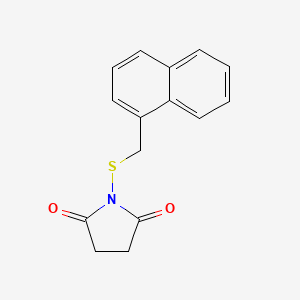
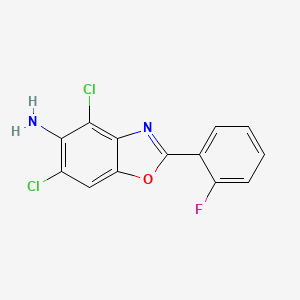
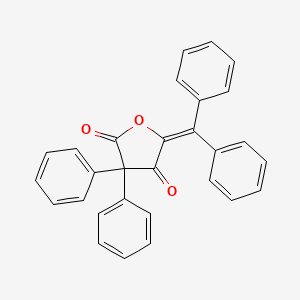

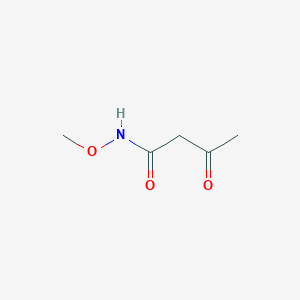

![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804161.png)
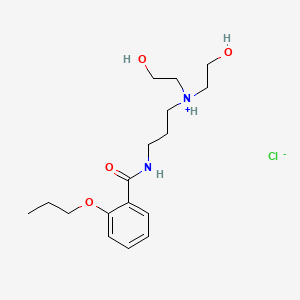
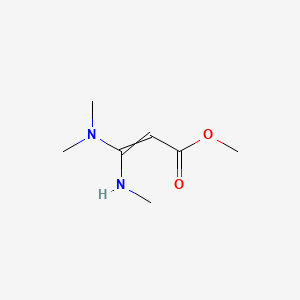
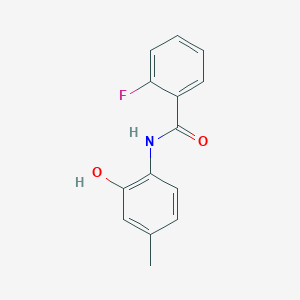
![2-Butanone, 3-[(methylsulfonyl)oxy]-](/img/structure/B13804173.png)

